molecular formula C12H24N2O4 B13458568 tert-butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate

tert-butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate

Cat. No.: B13458568
M. Wt: 260.33 g/mol
InChI Key: DSCQTWKLQWYQOY-UHFFFAOYSA-N
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Description

tert-Butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a morpholine ring, a methoxymethyl group, and a tert-butyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable morpholine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

tert-Butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl N-[[2-(methoxymethyl)morpholin-2-yl]methyl]carbamate

InChI

InChI=1S/C12H24N2O4/c1-11(2,3)18-10(15)14-8-12(9-16-4)7-13-5-6-17-12/h13H,5-9H2,1-4H3,(H,14,15)

InChI Key

DSCQTWKLQWYQOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CNCCO1)COC

Origin of Product

United States

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